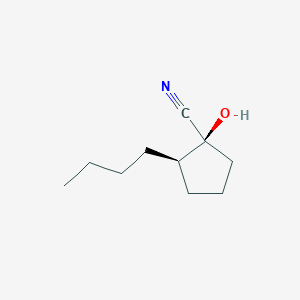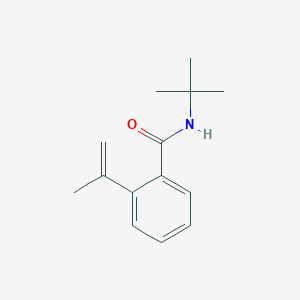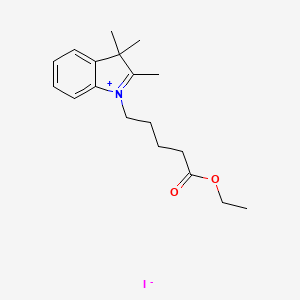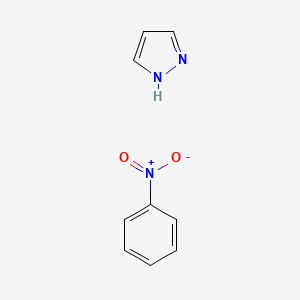![molecular formula C17H18O B14189585 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 918134-69-7](/img/structure/B14189585.png)
1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-phenylbut-3-en-2-ol with 1-methyl-3-hydroxybenzene under acidic or basic conditions to form the ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the phenylbutenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylbut-1-ene: A structurally related compound with a similar phenylbutenyl group but lacking the ether linkage.
α,β,β-Trimethylstyrene: Another related compound with a similar aromatic structure but different substituents.
Uniqueness
1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to its specific combination of a methyl-substituted benzene ring and an ether linkage to a phenylbutenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
918134-69-7 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-methyl-3-(1-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C17H18O/c1-3-16(13-15-9-5-4-6-10-15)18-17-11-7-8-14(2)12-17/h3-12,16H,1,13H2,2H3 |
Clé InChI |
JURNXKNEXZODPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(CC2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)


![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)


![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)

![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
